molecular formula C8H7N7S2 B13717590 7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13717590
M. Wt: 265.3 g/mol
InChI Key: IGYQTHGJLUFKNZ-UHFFFAOYSA-N
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Description

“7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine” is a heterocyclic compound that contains multiple nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine” typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity and can be explored as a potential drug candidate.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of nitrogen and sulfur atoms within the heterocyclic framework, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N7S2

Molecular Weight

265.3 g/mol

IUPAC Name

5-methylsulfanyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C8H7N7S2/c1-16-8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-17-5/h2-3H,1H3,(H2,9,11,12,13,14)

InChI Key

IGYQTHGJLUFKNZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3

Origin of Product

United States

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